N-(hydroxymethyl)-2-phenylacetamide

説明

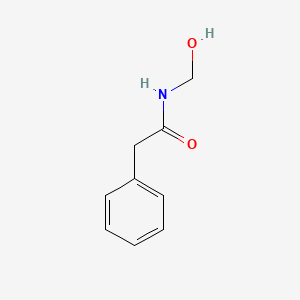

Structure

3D Structure

特性

IUPAC Name |

N-(hydroxymethyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBWKSWPAMJCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212094 | |

| Record name | N-(Hydroxymethyl)phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-06-1 | |

| Record name | N-(Hydroxymethyl)phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Hydroxymethyl)phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Phenylacetamide Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, Structure, and Potential Significance of N-(hydroxymethyl)-2-phenylacetamide

This guide provides a comprehensive technical overview of N-(hydroxymethyl)-2-phenylacetamide, a molecule of interest within the broader class of phenylacetamide derivatives known for their diverse biological activities. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's synthesis, chemical structure, and potential applications, grounded in established chemical principles and supported by authoritative references.

Phenylacetamide and its derivatives represent a versatile and privileged scaffold in medicinal chemistry. The core structure, which consists of a phenyl group linked to an acetamide moiety, serves as a foundational building block for compounds with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The functional versatility of the amide bond and the potential for substitution on the phenyl ring allow for extensive structural modifications to optimize pharmacokinetic and pharmacodynamic profiles.

The introduction of a hydroxymethyl group onto the amide nitrogen, to form an N-hydroxymethyl amide, is a strategic chemical modification in drug design. This functional group can enhance aqueous solubility, provide a new site for hydrogen bonding interactions with biological targets, and potentially serve as a biodegradable linker in prodrug design[4]. Therefore, N-(hydroxymethyl)-2-phenylacetamide is a molecule of significant interest, representing a synthetically accessible derivative with the potential for enhanced or novel biological activity.

Physicochemical & Structural Properties

A summary of the key physicochemical and structural identifiers for N-(hydroxymethyl)-2-phenylacetamide is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | N-(hydroxymethyl)-2-phenylacetamide | [Advanced ChemBlocks Corp., 2026] |

| Synonym(s) | N-Hydroxymethylphenylacetamide | [NIST, n.d.] |

| CAS Number | 6291-06-1 | [NIST, n.d.] |

| Molecular Formula | C₉H₁₁NO₂ | [NIST, n.d.] |

| Molecular Weight | 165.19 g/mol | [NIST, n.d.] |

| Physical Form | Solid | [Sigma-Aldrich, n.d.] |

| Melting Point | 107.87 °C (381.02 K) (Predicted) | [Cheméo, 2021] |

| logP (Octanol/Water) | 0.295 (Predicted) | [Cheméo, 2021] |

| Water Solubility | -1.42 (log₁₀ mol/L) (Predicted) | [Cheméo, 2021] |

Below is a diagram representing the chemical structure of N-(hydroxymethyl)-2-phenylacetamide.

Caption: 2D structure of N-(hydroxymethyl)-2-phenylacetamide (CAS 6291-06-1).

Synthesis and Mechanism

The synthesis of N-(hydroxymethyl)-2-phenylacetamide is a two-step process, beginning with the formation of the precursor, 2-phenylacetamide, followed by N-hydroxymethylation.

Step 1: Synthesis of 2-Phenylacetamide (Precursor)

2-Phenylacetamide is reliably synthesized via the acid-catalyzed hydrolysis of benzyl cyanide (phenylacetonitrile). This procedure is well-established and has been published in Organic Syntheses, providing a robust and high-yield pathway to the necessary precursor[5].

Causality of Experimental Choices:

-

Reactant: Benzyl cyanide is a readily available commercial starting material.

-

Reagent: Concentrated hydrochloric acid serves as both the solvent and the catalyst for the hydrolysis of the nitrile group to a primary amide.

-

Temperature Control: The reaction is initiated at a moderately elevated temperature (~40°C) to facilitate the dissolution of the organic nitrile in the aqueous acid and to increase the reaction rate. Temperatures are kept below 50°C to minimize the volatilization of HCl[5].

-

Workup: The product is precipitated by the addition of cold water, which dramatically decreases the solubility of the organic amide. A subsequent wash with a sodium carbonate solution neutralizes any remaining hydrochloric acid and hydrolyzes any unreacted nitrile, ensuring the purity of the final 2-phenylacetamide product[5].

Experimental Protocol: Synthesis of 2-Phenylacetamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine benzyl cyanide (1.0 eq) and concentrated (35%) hydrochloric acid[5].

-

Reaction Execution: Vigorously stir the biphasic mixture in a water bath heated to approximately 40°C. Continue stirring until the benzyl cyanide fully dissolves, which may be accompanied by a slight exotherm[5].

-

Reaction Completion: Maintain the homogeneous solution at 40°C for an additional 20-30 minutes to ensure the reaction goes to completion[5].

-

Product Precipitation: Cool the reaction vessel in a tap water bath and add an equal volume of cold distilled water with stirring. The product, 2-phenylacetamide, will precipitate as a white solid[5].

-

Isolation and Purification: Cool the mixture further in an ice bath for 30 minutes, then collect the crude product by suction filtration. Wash the filter cake with two portions of cold water. For higher purity, the crude solid can be stirred with a 10% sodium carbonate solution, filtered, washed again with cold water, and then dried[5].

Step 2: N-Hydroxymethylation of 2-Phenylacetamide

Mechanism of N-Hydroxymethylation: The reaction proceeds via the nucleophilic addition of the amide nitrogen to the electrophilic carbonyl carbon of formaldehyde. The mechanism is typically base-catalyzed, where the base deprotonates the amide to increase its nucleophilicity.

Caption: Key steps in the base-catalyzed N-hydroxymethylation of an amide.

Experimental Protocol: Synthesis of N-(hydroxymethyl)-2-phenylacetamide (Proposed)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenylacetamide (1.0 eq), aqueous formaldehyde solution (37%, ~3 eq), and a catalytic amount of potassium carbonate (~0.05 eq)[6]. Ethanol may be used as a co-solvent to aid solubility[7].

-

Reaction Execution: Heat the mixture with continuous stirring. Based on analogous reactions, heating in a boiling water bath or gentle reflux for 1-2 hours should be sufficient[6][7].

-

Workup and Isolation: After cooling to room temperature, the product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or acetone, to yield the pure N-(hydroxymethyl)-2-phenylacetamide[7].

Spectroscopic Characterization

The structural confirmation of N-(hydroxymethyl)-2-phenylacetamide relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST Chemistry WebBook[8].

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3300-3500 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3200-3400 | N-H Stretch | Amide (-NH) |

| ~3030 | C-H Stretch | Aromatic C-H |

| ~2850-2960 | C-H Stretch | Aliphatic C-H (CH₂) |

| ~1650-1690 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1550 | N-H Bend (Amide II) | Amide N-H |

| ~1000-1200 | C-O Stretch | Hydroxyl C-O |

Expert Interpretation: The presence of a broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretch. This, combined with the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands, provides strong evidence for the N-(hydroxymethyl)amide structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Phenyl (Ar-H ) | 7.20 - 7.40 | Multiplet | 5H |

| Amide (N-H ) | ~7.5 - 8.5 | Broad Singlet | 1H |

| Hydroxymethyl (-CH₂- OH) | ~4.8 - 5.2 | Doublet | 2H |

| Benzyl (-CH₂- Ph) | ~3.60 | Singlet | 2H |

| Hydroxyl (CH₂-OH ) | Variable | Broad Singlet | 1H |

Expert Interpretation: The key diagnostic signal in the ¹H NMR spectrum would be the doublet observed for the hydroxymethyl protons (-N-CH₂-OH), which arises from coupling to the adjacent amide proton. The disappearance of this coupling upon a D₂O exchange experiment would confirm this assignment. The benzylic protons are expected to appear as a sharp singlet.

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) |

| Carbonyl (C =O) | ~172-174 |

| Aromatic (ipso-C ) | ~135-137 |

| Aromatic (Ar-C ) | ~127-130 |

| Hydroxymethyl (-N-C H₂-OH) | ~65-70 |

| Benzyl (-C H₂-Ph) | ~43-45 |

Mass Spectrometry (MS)

Mass spectrometry data is available from NIST, confirming the molecular weight of the compound[8].

Table 5: Mass Spectrometry Data

| Parameter | Value |

| Molecular Weight | 165.19 g/mol |

| Molecular Ion [M]⁺ | m/z 165 |

| Key Fragments (Predicted) | m/z 135 ([M-CH₂O]⁺), 91 ([C₇H₇]⁺, tropylium ion) |

Expert Interpretation: In electron ionization (EI) mass spectrometry, the molecular ion peak at m/z 165 would confirm the compound's molecular weight. A characteristic fragmentation pattern would likely involve the loss of formaldehyde (CH₂O, 30 Da) to give a fragment at m/z 135, corresponding to the 2-phenylacetamide cation. The presence of a strong peak at m/z 91 is characteristic of a benzyl group, corresponding to the stable tropylium ion.

Safety and Handling

N-(hydroxymethyl)-2-phenylacetamide is classified as a hazardous substance. Appropriate safety precautions must be taken during handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation Mark).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Protocol:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place away from incompatible materials.

Conclusion and Future Outlook

This guide has detailed the chemical identity, synthesis, and predicted spectroscopic characteristics of N-(hydroxymethyl)-2-phenylacetamide. The synthesis is achievable through a straightforward two-step process starting from commercially available materials. While experimental spectroscopic data is limited in the public domain, a combination of data from the precursor and established chemical principles allows for a confident prediction of its spectral features.

The true value of this molecule lies in its potential application in drug discovery. The phenylacetamide scaffold is a known pharmacophore, and the addition of the hydroxymethyl group offers a clear strategy for modulating the physicochemical properties of potential drug candidates. Future research should focus on the experimental validation of the proposed synthesis and a full spectroscopic characterization. Subsequently, the biological evaluation of N-(hydroxymethyl)-2-phenylacetamide in relevant assays (e.g., anticancer, antimicrobial) is warranted to explore its therapeutic potential.

References

-

Cheméo. (2021). Chemical Properties of N-Hydroxymethyl-2-phenylacetamide (CAS 6291-06-1). Retrieved February 20, 2026, from [Link]

-

Dyachenko, V. D., et al. (2021). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. MDPI. Retrieved February 20, 2026, from [Link]

-

Jawed, H., Shah, S. U. A., Jamall, S., & Simjee, S. U. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]

-

MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). N-Hydroxymethyl-2-phenylacetamide. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

-

da Silva, P. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(11), 1105. [Link]

-

ResearchGate. (2025). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. Retrieved February 20, 2026, from [Link]

-

Wenner, W. (1952). Phenylacetamide. Organic Syntheses, 32, 92. [Link]

Sources

A Technical Guide to the Solubility of N-(hydroxymethyl)-2-phenylacetamide in Organic Solvents for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility of N-(hydroxymethyl)-2-phenylacetamide, a compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a predictive and methodological approach. It outlines the theoretical principles governing solubility, presents a detailed protocol for its experimental determination, and offers a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals to enable informed solvent selection and streamline the early-stage development of N-(hydroxymethyl)-2-phenylacetamide-based therapeutics.

Introduction: The Critical Role of Solubility in Drug Development

N-(hydroxymethyl)-2-phenylacetamide (CAS 6291-06-1) is an organic compound with potential applications in pharmaceutical development.[1][2][3] Its molecular structure, which includes a phenylacetamide core and a hydroxymethyl group, suggests a nuanced solubility profile that is crucial to understand for its practical application.[1][2] The solubility of a drug candidate like N-(hydroxymethyl)-2-phenylacetamide is a pivotal physical property that significantly impacts its developability.[4] Poor solubility can lead to challenges in formulation, resulting in low bioavailability and therapeutic efficacy.[4][5] Conversely, a well-characterized solubility profile allows for the selection of appropriate solvents for:

-

Synthesis and Purification: Efficient reaction and crystallization processes are highly dependent on the solubility of the compound in various solvents.[6]

-

Formulation: The development of stable and effective dosage forms, such as oral solutions, injectables, or topical preparations, requires a thorough understanding of the API's solubility.

-

Preclinical and Clinical Testing: Consistent and reproducible dosing in preclinical and clinical studies relies on the ability to prepare homogenous solutions.[7]

This guide will provide a comprehensive framework for approaching the solubility assessment of N-(hydroxymethyl)-2-phenylacetamide.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility. The molecular structure of N-(hydroxymethyl)-2-phenylacetamide features both polar and non-polar moieties, which will govern its interactions with different solvents.

-

Polar Groups: The presence of the amide (-CONH-) and hydroxyl (-OH) groups allows for hydrogen bonding with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).[8]

-

Non-Polar Group: The phenyl ring (-C6H5) contributes to van der Waals interactions, suggesting some degree of solubility in less polar or non-polar solvents (e.g., toluene, hexane).[8]

Based on this, a predicted solubility profile can be hypothesized. The solubility is expected to be higher in polar organic solvents, particularly those that can act as both hydrogen bond donors and acceptors.

For a more quantitative prediction, computational models based on a compound's physicochemical properties, such as its octanol-water partition coefficient (logP) and melting point, can be employed. While specific experimental data for N-(hydroxymethyl)-2-phenylacetamide is scarce, data from structural analogs can provide valuable insights. For instance, 2-phenylacetamide exhibits good solubility in methanol, ethanol, and acetone.[8][9] The addition of a hydroxymethyl group in N-(hydroxymethyl)-2-phenylacetamide is likely to enhance its solubility in polar protic solvents compared to its parent compound.[8]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard for its accuracy and reproducibility.[7][10] This section provides a detailed protocol for this method.

Principle

The equilibrium solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium with an excess of the solid solute.[7]

Experimental Workflow Diagram

Caption: A stepwise workflow for the experimental determination of equilibrium solubility.

Detailed Protocol

Materials and Equipment:

-

N-(hydroxymethyl)-2-phenylacetamide (ensure high purity)

-

A selection of organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

-

Analytical balance

Procedure:

-

Preparation of the Sample:

-

Add an excess amount of solid N-(hydroxymethyl)-2-phenylacetamide to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact weight of the compound added.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to mimic physiological conditions).[5]

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A standard curve of known concentrations of N-(hydroxymethyl)-2-phenylacetamide should be prepared to quantify the concentration in the samples.

-

-

Data Analysis:

-

Calculate the concentration of N-(hydroxymethyl)-2-phenylacetamide in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Hexane | 1.88 | Low | To be determined |

| Toluene | 2.38 | Low to Moderate | To be determined |

| Dichloromethane | 9.08 | Moderate | To be determined |

| Acetone | 20.7 | High | To be determined |

| Ethanol | 24.55 | High | To be determined |

| Methanol | 32.6 | High | To be determined |

| Acetonitrile | 37.5 | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | To be determined |

| Water | 80.1 | Moderate to High | To be determined |

This table provides a template for recording and organizing experimental solubility data. The predicted solubility is based on theoretical principles.

Interpreting the Results

The obtained solubility data should be analyzed in the context of the solvent's physical properties. A correlation between solubility and solvent polarity, hydrogen bonding capacity, and other intermolecular forces should be investigated. This analysis will provide a deeper understanding of the dissolution mechanism of N-(hydroxymethyl)-2-phenylacetamide and will be invaluable for making informed decisions in the drug development process.

Conclusion

References

Sources

- 1. N-Hydroxymethyl-2-phenylacetamide (CAS 6291-06-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. N-Hydroxymethyl-2-phenylacetamide [webbook.nist.gov]

- 3. 6291-06-1|N-(Hydroxymethyl)-2-phenylacetamide|BLD Pharm [bldpharm.com]

- 4. rheolution.com [rheolution.com]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. nbinno.com [nbinno.com]

- 7. raytor.com [raytor.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. 2-hydroxy-N-methyl-2-phenylacetamide | C9H11NO2 | CID 572063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Phenylacetamide synthesis - chemicalbook [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 17. 2-Hydroxy-N-methyl-N-phenylacetamide | SIELC Technologies [sielc.com]

- 18. Compound 2-(hydroxyimino)-N-methyl-2-phenylacetamide - Chemdiv [chemdiv.com]

- 19. veeprho.com [veeprho.com]

reaction conditions for N-(hydroxymethyl)-2-phenylacetamide with aromatics

Application Note: Precision Amidoalkylation of Aromatics using N-(Hydroxymethyl)-2-phenylacetamide

Executive Summary

This technical guide details the reaction conditions for the electrophilic substitution of aromatic substrates using

While often overshadowed by standard Friedel-Crafts alkylations, this amidoalkylation offers distinct advantages: it generates stable amide products that are easily manipulated into amines (via hydrolysis) or isoquinolines (via Bischler-Napieralski cyclization), making it a cornerstone in the synthesis of alkaloid-mimetic libraries.

Mechanistic Foundation: The N-Acyliminium Ion[1][2][3]

The reaction does not proceed via a simple displacement.[1] It relies on the in situ generation of a highly reactive

Under acidic conditions, the hydroxyl group of the precursor is protonated and eliminated as water. The resulting cation is resonance-stabilized by the adjacent carbonyl oxygen, making it a "hard" electrophile capable of attacking

Diagram 1: Mechanistic Pathway

Caption: Generation of the electrophilic N-acyliminium species followed by Friedel-Crafts capture.

Critical Reaction Parameters

Success depends on balancing the stability of the iminium ion against the nucleophilicity of the aromatic trap.

Acid Catalyst Selection[5]

-

Concentrated H₂SO₄ (90–98%): The "Gold Standard" for robust substrates (benzene, halobenzenes). It serves as both catalyst and solvent.[3]

-

Pros: High conversion, low cost.

-

Cons: Incompatible with acid-sensitive groups (acetals, nitriles); significant exotherm.

-

-

Lewis Acids (AlCl₃, BF₃[2][4]·OEt₂, SnCl₄): Required for activated substrates (phenols, anisoles) or when non-protic solvents are necessary.

-

Pros: Milder conditions, compatible with DCM/DCE.

-

Cons: Requires strictly anhydrous conditions; stoichiometric amounts often needed due to complexation with the amide product.

-

-

Triflic Acid (TfOH) / TMSOTf: High-performance catalysts for deactivated rings.

Solvent Systems

| Solvent | Compatibility | Application Note |

| Neat (Aromatic) | High | Use the aromatic substrate as the solvent if it is a liquid (e.g., Toluene). Maximizes kinetics. |

| Glacial Acetic Acid | Moderate | Standard co-solvent for H₂SO₄ protocols. Solubilizes the amide precursor.[5] |

| Dichloromethane | High | Best for Lewis Acid protocols. Must be dried over CaH₂ or molecular sieves. |

| Nitrobenzene | High | Used for AlCl₃ catalyzed reactions (high solubility, non-nucleophilic). |

Standard Operating Procedures (SOPs)

Protocol A: The Classical Method (H₂SO₄)

Best for: Benzene, Toluene, Xylene, Chlorobenzene.

Reagents:

- -(Hydroxymethyl)-2-phenylacetamide (1.0 equiv)

-

Aromatic Substrate (5–10 equiv, acts as solvent) or Stoichiometric Ar-H + Glacial AcOH.

-

Conc. H₂SO₄ (2.0–3.0 equiv).

Step-by-Step:

-

Preparation: Charge a flame-dried 3-neck flask with

-(hydroxymethyl)-2-phenylacetamide and the aromatic substrate. -

Cooling: Cool the suspension to 0–5 °C using an ice/salt bath.

-

Addition: Add Conc. H₂SO₄ dropwise via an addition funnel over 30 minutes.

-

Critical Control Point: Maintain internal temperature < 10 °C. The reaction is exothermic.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 3–12 hours.

-

Monitoring: TLC (EtOAc/Hexane 1:1). The starting hydroxymethyl amide will disappear; product usually runs higher (less polar).

-

-

Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.

-

Isolation:

-

Solid Products: Filter the precipitate, wash with cold water and dilute NaHCO₃.

-

Liquid/Oily Products: Extract with DCM (3x), wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Protocol B: The Lewis Acid Method (AlCl₃/DCM)

Best for: Alkoxybenzenes, Phenols, Polycyclic Aromatics.

Reagents:

- -(Hydroxymethyl)-2-phenylacetamide (1.0 equiv)

-

Aromatic Substrate (1.1 equiv)

-

Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous).

Step-by-Step:

-

Setup: Purge a flask with Nitrogen/Argon. Add AlCl₃ and anhydrous DCM.

-

Activation: Add the aromatic substrate to the AlCl₃ suspension. Cool to 0 °C.

-

Addition: Dissolve

-(hydroxymethyl)-2-phenylacetamide in minimal DCM (or add as a solid in portions) and add slowly to the catalyst mixture. -

Reaction: Stir at 0 °C for 1 hour, then warm to RT.

-

Quench: Carefully add water dropwise (exothermic!).

-

Workup: Separate layers. Wash organic phase with 1M HCl (to break aluminum complexes), then NaHCO₃.

Workflow Decision Tree

Use this logic flow to select the appropriate experimental condition for your specific substrate.

Diagram 2: Experimental Design Logic

Caption: Decision matrix for selecting catalyst and solvent based on aromatic substrate electronics.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of Start Material | Iminium ion not forming. | Ensure acid is anhydrous. Water kills the iminium ion. Increase acid equivalents. |

| Polymerization / Tar Formation | Reaction too hot or substrate too rich. | Lower temperature to -20°C. Switch from H₂SO₄ to mild Lewis Acid (ZnCl₂). |

| Dimerization of Reagent | Self-condensation of the hydroxymethyl amide. | Add the amide slowly to the excess aromatic/acid mixture (keep [Amide] low). |

| Ortho/Para Mixtures | Standard EAS selectivity. | Steric bulk controls this. The phenylacetamide group is bulky; para usually dominates. |

References

-

Zaugg, H. E.; Martin, W. B. (1965). "Alpha-Amidoalkylation at Carbon." Organic Reactions, 14, 52–269.

-

Speckamp, W. N.; Hiemstra, H. (1985). "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, 41(20), 4367–4416.

- Tscherniac, J. (1902). "Über die Kondensation von Oxy-methyl-phthalimid mit aromatischen Kohlenwasserstoffen.

-

Einhorn, A. (1905). "Ueber die N-Methylolverbindungen der Säureamide." Justus Liebigs Annalen der Chemie, 343(2-3), 207-305.

-

Shirai, N. (2018). "N-Acyliminium Ion Chemistry." In Comprehensive Organic Synthesis II, Vol 2, 332-376.

Sources

Technical Support Center: Synthesis of N-(Hydroxymethyl)-2-phenylacetamide

Welcome to the technical support center for the synthesis of N-(hydroxymethyl)-2-phenylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial N-hydroxymethylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your synthetic outcomes.

Introduction: The N-Hydroxymethylation of 2-Phenylacetamide

The synthesis of N-(hydroxymethyl)-2-phenylacetamide is a fundamental transformation involving the reaction of 2-phenylacetamide with formaldehyde. This reaction is a classic example of an N-methylolation, where a hydroxymethyl group (-CH₂OH) is added to the nitrogen atom of the amide.

The reaction is typically performed under basic conditions, which serve to deprotonate the amide nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of formaldehyde. The reaction is reversible, and the stability of the resulting N-hydroxymethyl amide is a critical factor influencing the final isolated yield.[1]

Caption: General synthesis of N-(hydroxymethyl)-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A1: The reaction proceeds via a base-catalyzed nucleophilic addition.

-

Deprotonation: A base (e.g., carbonate, hydroxide) removes the proton from the amide nitrogen of 2-phenylacetamide, creating a resonance-stabilized amidate anion. This anion is a significantly stronger nucleophile than the neutral amide.

-

Nucleophilic Attack: The amidate anion attacks the electrophilic carbonyl carbon of formaldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated by a proton source in the reaction mixture (typically water or the conjugate acid of the base) to yield the final N-(hydroxymethyl)-2-phenylacetamide product.

The use of a base is critical because the amide N-H bond is not acidic enough to generate a sufficient concentration of the nucleophilic anion otherwise.[2]

Q2: Why is formaldehyde typically used as an aqueous solution (formalin)? Can I use paraformaldehyde?

A2: Yes, both sources of formaldehyde are viable, but they have different practical implications.

-

Formalin (37% aq. solution): Is convenient and readily available. However, it introduces a significant amount of water into the reaction, which can influence the reaction equilibrium. It also typically contains methanol as a stabilizer.

-

Paraformaldehyde: A solid polymer of formaldehyde. It must be depolymerized to release formaldehyde, which is usually achieved by heating in the reaction mixture. Using paraformaldehyde allows for a reaction medium with lower water content, which can be advantageous for driving the reaction equilibrium towards the product. Some syntheses of related N-hydroxymethyl compounds successfully use paraformaldehyde as the formaldehyde source.[3]

Q3: How stable is the final product, N-(hydroxymethyl)-2-phenylacetamide?

A3: N-hydroxymethyl amides exhibit variable stability and are susceptible to degradation. The primary degradation pathway is a retro-reaction back to the starting amide and formaldehyde. This process can be accelerated by:

-

Strongly acidic or basic conditions: During workup or purification.

-

High temperatures: Both during the reaction and subsequent purification steps. Studies on analogous N-hydroxymethyl compounds show that their stability is highly dependent on pH and substitution.[1] However, many N-hydroxymethylated compounds show good stability under physiological pH conditions (pH 7.4).[4]

Troubleshooting Guide & Optimization Protocols

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: I've run the reaction, but my yield is very low, or I've only recovered my starting material. What are the likely causes and solutions?

A: Low yield is the most common issue and typically points to an unfavorable reaction equilibrium or suboptimal conditions.

Caption: Troubleshooting workflow for low product yield.

Detailed Explanation & Protocols:

-

Cause: Incorrect pH: The reaction requires a basic environment to deprotonate the amide, but a pH that is too high can promote the Cannizzaro reaction of formaldehyde and potentially degrade the product.

-

Solution: Use a weak inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to maintain a pH in the 8-10 range. Strong bases like NaOH should be used with caution and in controlled amounts. Some syntheses of similar compounds require precise pH control to avoid side reactions and polymerization.[3]

-

-

Cause: Unfavorable Equilibrium: The reaction is reversible. High concentrations of water can push the equilibrium back towards the starting materials.

-

Solution: Use a molar excess of formaldehyde (e.g., 2-5 equivalents) to drive the reaction forward. Alternatively, using paraformaldehyde instead of formalin can minimize the initial water content.

-

Problem 2: Presence of Significant Side Products

Q: My crude product shows multiple spots on TLC, and the main impurity seems to be a higher molecular weight species. What is it and how do I prevent it?

A: A common side product in this reaction is N,N'-methylenebis(2-phenylacetamide) . This "dimeric" impurity forms when a second molecule of 2-phenylacetamide reacts with the initially formed N-(hydroxymethyl)-2-phenylacetamide.

Caption: Formation of the N,N'-methylenebis(2-phenylacetamide) side product.

Prevention Strategies:

-

Control Stoichiometry: Avoid using a large excess of the 2-phenylacetamide starting material. The ideal approach is to slowly add the 2-phenylacetamide to the formaldehyde/base solution to maintain a low concentration of the free amide.

-

Temperature Control: This condensation reaction is often favored at higher temperatures. Running the reaction at a lower temperature (e.g., room temperature to 40°C) can suppress the formation of this byproduct.

-

pH Management: Highly acidic conditions can catalyze the elimination of water from the hydroxymethyl group to form a reactive N-acyliminium ion, which is then rapidly attacked by another amide molecule. Maintain a mildly basic pH throughout the reaction.

Experimental Protocols

Protocol 1: Baseline Synthesis of N-(Hydroxymethyl)-2-phenylacetamide

This protocol provides a robust starting point for optimization.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylacetamide (1.0 eq). Add a solvent such as ethanol or a mixture of ethanol and water (e.g., 5 mL per gram of amide).

-

Base Addition: Add potassium carbonate (K₂CO₃, 0.2 eq) to the suspension.

-

Formaldehyde Addition: While stirring, add an aqueous solution of formaldehyde (37%, 2.0 eq) to the mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Alternatively, gently heat the mixture to 40-50°C for 4-6 hours.

-

Monitoring: Track the consumption of the starting material by TLC (see Protocol 2). The reaction is often considered complete when the starting amide spot has disappeared or is very faint.[5]

-

Workup: Cool the reaction mixture in an ice bath. The product may precipitate directly. If not, slowly add cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts and formaldehyde.

-

Drying: Dry the product under vacuum at a low temperature (e.g., 30-40°C) to obtain the crude N-(hydroxymethyl)-2-phenylacetamide.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress.[6]

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for moderately polar organic compounds. |

| Mobile Phase | 7:3 to 1:1 Hexane:Ethyl Acetate | This solvent system typically provides good separation for amides. Adjust polarity as needed. |

| Visualization | UV Lamp (254 nm) | Both starting material and product are UV active due to the phenyl ring.[6] |

| Staining | Potassium Permanganate (KMnO₄) Stain | A general stain that will visualize most organic compounds. The hydroxymethyl group may react readily. |

Procedure:

-

Prepare a TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

-

Develop the plate in the chosen mobile phase.

-

Dry the plate and visualize under a UV lamp. The product should have a lower Rf value (be more polar) than the starting 2-phenylacetamide due to the addition of the hydroxyl group.

Protocol 3: Purification by Recrystallization

Recrystallization is often sufficient to achieve high purity if side product formation is minimal.

-

Solvent Selection: A good solvent system is one where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or acetone/hexane mixtures are excellent starting points.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a pair).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[7]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

-

SIELC Technologies. (n.d.). Separation of 2-Hydroxy-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

- Google Patents. (2021). CN112939799A - Synthesis method of N-hydroxymethyl acrylamide.

-

Sanches, P. S., & Ferreira, E. I. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 8, 580. Retrieved from [Link]

-

Gooding, O. W., Vo, L., Bhattacharyya, S., & Labadie, J. W. (2002). Use of statistical design of experiments in the optimization of amide synthesis utilizing polystyrene-supported N-hydroxybenzotriazole resin. Journal of Combinatorial Chemistry, 4(6), 576–583. Retrieved from [Link]

-

ChemBK. (2025). N-Phenylacetamide. Retrieved from [Link]

-

Fisyuk, A. S., et al. (2021). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Chemistry Proceedings, 8(1), 68. Retrieved from [Link]

-

Wenner, W. (1952). Phenylacetamide. Organic Syntheses, 32, 92. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Retrieved from [Link]

-

Zultanski, S. L., & Stahl, S. S. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7394–7399. Retrieved from [Link]

-

Das, S., & Balaraman, E. (2020). N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 22(19), 6542-6549. Retrieved from [Link]

-

Mondal, A., & Company, A. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30094–30102. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Hydroxy-N-methyl-2-phenylacetamide. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link]

-

Threadgill, M. D., & Gledhill, A. P. (1988). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Journal of Pharmacy and Pharmacology, 40(S1), 30P. Retrieved from [Link]

-

PubChem. (n.d.). 2-hydroxy-N-methyl-2-phenylacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Multi-gram scale synthesis of N-phenylacetamide. Retrieved from [Link]

- Google Patents. (1953). US2654759A - Derivatives of n-hydroxymethyl nicotinic acid amide and a process for the production thereof.

-

Cheméo. (n.d.). Chemical Properties of N-Hydroxymethyl-2-phenylacetamide (CAS 6291-06-1). Retrieved from [Link]

- Google Patents. (2014). CN103641731A - Method for producing phenylacetamide compound.

-

PubChem. (n.d.). N-Methyl-2-phenylacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolated yields for the synthesis of N-(phenyl)-phenylacetamide using the recirculation method. Retrieved from [Link]

-

European Patent Office. (1996). EP 0473380 B1 - Process for the preparation of hydroxyamides. Retrieved from [Link]

-

NIST. (n.d.). N-Hydroxymethyl-2-phenylacetamide. Retrieved from [Link]

-

Paul, B., Maji, M., Panja, D., & Kundu, S. (2021). Cobalt Catalyzed N-Methylation of Amides using Methanol. Asian Journal of Organic Chemistry, 10(12). Retrieved from [Link]

-

Winfree, J. H., & Gjovik, L. R. (2002). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Forest Products Laboratory. Retrieved from [Link]

-

Yuze Chemical Technology. (n.d.). China 2-Phenylacetamide Manufacturers Suppliers Factory. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for Hydroxamic Acid Synthesis. Retrieved from [Link]

- Stevens, M. P. (1999). Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press. (Chapter on Phenol, urea, and melamine-formaldehyde polymers).

-

PubChemLite. (n.d.). 2-hydroxy-n-phenylacetamide (C8H9NO2). Retrieved from [Link]

Sources

- 1. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. CN112939799A - Synthesis method of N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 4. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

purification of N-(hydroxymethyl)-2-phenylacetamide from reaction mixture

Technical Support Center: N-(hydroxymethyl)-2-phenylacetamide Ticket ID: PUR-HM-PA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to purify N-(hydroxymethyl)-2-phenylacetamide (CAS: 6291-06-1) and are encountering difficulties with stability, oiling out, or separation from the starting material (2-phenylacetamide).

This compound belongs to the class of N-hydroxymethyl amides (N-methylol amides) .[1][2] These are hemiaminals, formed by the reaction of an amide with formaldehyde.[2]

Critical Chemical Insight: The formation reaction is an equilibrium.[1][2]

Module 1: Isolation & Workup (The Critical Phase)

Goal: Maximize recovery from the reaction mixture before attempting fine purification.[1]

The Problem: The product is often soluble in the reaction media (usually water or aqueous alcohols) at high temperatures but precipitates upon cooling.[1] The Fix: Controlled precipitation.

Standard Isolation Protocol

-

Quench: If the reaction was base-catalyzed (e.g., K₂CO₃/Formalin), neutralize the mixture to pH 7-8 using dilute HCl. Do not acidify below pH 7 , or you will catalyze the release of formaldehyde.[2]

-

Cooling: Cool the reaction mixture slowly to 0–5°C. N-(hydroxymethyl) compounds often form supersaturated solutions.[1][2]

-

Induction: If an oil forms instead of a solid, scratch the inner wall of the flask with a glass rod or add a seed crystal of the starting amide (sometimes isomorphous enough to induce nucleation) or the product if available.[1]

-

Filtration: Collect the solid by vacuum filtration.[1][2][3]

-

Wash: Wash with ice-cold water (2x). Do not use organic solvents yet, as the product usually retains high solubility in organics.[2]

Module 2: Purification Protocols

Method A: Recrystallization (Preferred)

Why: This method avoids silica gel, which is acidic and can decompose your product.[2]

| Parameter | Recommendation | Mechanism/Reasoning |

| Primary Solvent | Ethanol (95%) or Acetone | High solubility at boiling; allows disruption of crystal lattice.[1][2] |

| Anti-Solvent | Water or Hexane | Reduces solubility drastically upon cooling to force precipitation.[1][2] |

| Temperature | < 60°C | Avoid boiling for prolonged periods. Heat promotes the retro-aldol-like reversion to starting material.[1][2] |

| Recovery | Slow Cooling | Rapid cooling traps formaldehyde oligomers (paraformaldehyde) inside the crystal lattice.[1][2] |

Step-by-Step Recrystallization:

-

Dissolve crude solid in the minimum amount of warm Ethanol (~50°C).[1][2]

-

If insoluble particulates remain (likely paraformaldehyde), filter them out while warm.[1][2]

-

Add warm Water (anti-solvent) dropwise until the solution turns slightly turbid.[1][2]

-

Allow to cool to room temperature undisturbed, then move to an ice bath.

-

Filter and dry under vacuum at room temperature (do not heat-dry >40°C).[1][2]

Method B: Flash Chromatography (High Risk)

Why: Use only if recrystallization fails.[1][2] Standard silica gel is acidic (pH ~5) and will decompose N-hydroxymethyl amides back to 2-phenylacetamide on the column.[1][2]

The Modification: You must neutralize the silica.[1][2]

-

Mobile Phase: DCM : Methanol (95:5) or Ethyl Acetate : Hexane (variable).[1][2][4]

-

Additive: Add 1% Triethylamine (Et₃N) to the mobile phase.

-

Column Prep: Pre-flush the column with the Et₃N-containing solvent to deprotonate surface silanols (

).[1][2] -

Execution: Run the column quickly. Do not let the compound sit on the silica.[1][2]

Module 3: Visualization & Logic

Workflow Diagram

The following diagram outlines the decision process for purification based on the physical state of your crude material.

Caption: Decision logic for isolating N-(hydroxymethyl)-2-phenylacetamide. Note the specific branch for "Oiling Out" which requires trituration before attempting chromatography.

Module 4: Troubleshooting & FAQ

Q1: My product is oiling out during recrystallization. What is happening?

-

Cause: This is common for N-hydroxymethyl amides containing impurities (like unreacted amide or formaldehyde oligomers) which depress the melting point.[1][2]

-

Solution: Perform a "Cloud Point" Trituration . Dissolve the oil in a small amount of good solvent (Acetone), then add poor solvent (Hexane) until cloudy.[1] Vigorously stir/scratch the flask. If it remains an oil, decant the solvent (which holds impurities) and re-attempt with a fresh solvent batch.

Q2: I see two spots on TLC that are very close together. Which is my product?

-

Analysis: The starting material (2-phenylacetamide) and the product (N-hydroxymethyl) have similar polarities, though the product is slightly more polar (lower

) due to the hydroxyl group.[1] -

Verification: Do not rely solely on UV.[1][2] Use a KMnO₄ stain .[1][2] The N-hydroxymethyl group oxidizes easily and will show up as a bright yellow/brown spot against the purple background more rapidly than the starting amide.[2]

-

Definitive Test: Take a crude

NMR.[1][2] The product shows a distinct doublet (or broad singlet) for the

Q3: My product smells strongly of formaldehyde after drying.

-

Cause: The equilibrium is shifting backward, releasing formaldehyde gas.[2] This indicates the product is decomposing, likely due to residual acid or excessive heat during drying.[2]

-

Fix: Repurify immediately. Ensure the final wash water was neutral.[2] Dry in a vacuum desiccator over

or NaOH pellets (to absorb acid/water) at room temperature . Do not oven dry.

Q4: Can I use distillation?

References

-

Organic Syntheses. "Phenylacetamide." Org.[1][2][4][5] Synth.1952 , 32,[2] 92. (Provides baseline properties for the starting material).[1][2] Link[1]

-

NIST Chemistry WebBook. "N-Hydroxymethyl-2-phenylacetamide."[1][2] National Institute of Standards and Technology.[1][2] (Verified CAS and general physical data). Link[1]

-

BenchChem Technical Support. "Stability of N-silylated and N-hydroxymethyl compounds on Silica Gel." (General guidance on silica acidity and buffering). Link[1]

- Zubrick, J. W.The Organic Chem Lab Survival Manual. "Recrystallization: The Two-Solvent System.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-(hydroxymethyl)-2-phenylacetamide and Formaldehyde before handling.

Sources

Technical Guide: Purification and Stabilization of N-Hydroxymethyl Amides

Topic: Removing Unreacted Formaldehyde from N-Hydroxymethyl Amide Products

Executive Summary: The Equilibrium Trap

As a researcher working with N-hydroxymethyl amides (methylol amides), you are likely facing a persistent problem: the harder you try to remove formaldehyde, the more of it appears.

This is not a failure of technique, but a fundamental thermodynamic challenge. The formation of N-hydroxymethyl amides is a reversible equilibrium reaction.

Standard purification methods like high-vacuum drying or heating shift this equilibrium to the left (Le Chatelier's principle), causing your product to decompose back into the starting amide and releasing fresh formaldehyde.

This guide provides a self-validating workflow to break this cycle using kinetic trapping (scavengers) rather than thermodynamic forcing (heat/vacuum).

Visualizing the Challenge

The following diagram illustrates the "Equilibrium Trap" and how specific interventions break the cycle.

Figure 1: The competition between product stability and formaldehyde removal. Standard drying accelerates decomposition; scavenging selectively removes HCHO without stressing the product.

Module 1: The "Wet" Protocol (Sodium Bisulfite Wash)

Best For: Products soluble in organic solvents (EtOAc, DCM) but insoluble in water.

The most robust method relies on Sodium Bisulfite (

Protocol Steps

-

Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Preparation: Prepare a cold (4°C) saturated solution of Sodium Bisulfite.

-

Note: Keep the solution cold to prevent hydrolysis of your labile product.

-

-

The Wash:

-

Add the bisulfite solution to the organic phase (1:1 volume ratio).

-

Shake vigorously for 2–3 minutes.

-

Critical: Do not let it sit for hours. Prolonged exposure to the slightly acidic bisulfite can degrade the amide.

-

-

Separation: Separate the layers immediately. The HCHO is now trapped in the aqueous layer as the sulfonate adduct.

-

Neutralization: Wash the organic layer once with cold saturated

(to neutralize trace acid) and once with cold brine. -

Drying: Dry over

and concentrate at low temperature (<30°C).

Why this works: The formation of the bisulfite adduct is rapid and essentially irreversible under these conditions, stripping the equilibrium of free HCHO without forcing the product to decompose [1].

Module 2: The "Dry" Protocol (Solid-Supported Scavengers)

Best For: Products that are water-soluble or highly sensitive to hydrolysis.

If you cannot perform an aqueous workup, use a solid-supported amine scavenger (e.g., amine-functionalized polystyrene).

| Parameter | Recommendation |

| Resin Type | Tris(2-aminoethyl)amine polymer-bound or similar primary amine resins. |

| Loading | Calculate 2–3 equivalents of amine relative to the estimated excess HCHO. |

| Solvent | Anhydrous THF, Dioxane, or DMF. |

| Time/Temp | Stir for 1–2 hours at room temperature. |

| Workup | Filter the resin. The HCHO remains covalently bound to the solid beads. |

Mechanism: The primary amines on the resin react with formaldehyde to form imines or aminals. Since the scavenger is a solid, it (and the trapped HCHO) is removed via simple filtration [2].

Module 3: Analytical Validation (The Nash Method)

WARNING: Do not use Chromotropic Acid or Schiff’s Reagent. These require strong acids that will decompose your N-hydroxymethyl amide during the test, giving a false positive for high formaldehyde content.

Use the Nash Method (Hantzsch reaction).[1] It operates at pH ~6.0 (neutral), ensuring you measure only free formaldehyde, not formaldehyde generated by decomposing your product during the assay [3].

Nash Reagent Recipe

-

Ammonium Acetate: 15 g

-

Acetic Acid: 0.3 mL

-

Acetylacetone: 0.2 mL

-

Distilled Water: Dilute to 100 mL total volume.

-

Storage: Stable for 2 weeks at 4°C (protect from light).

Testing Protocol

-

Dissolve 1 mg of your purified product in 1 mL of water/methanol (50:50).

-

Add 1 mL of Nash Reagent.

-

Incubate at 37°C for 30 minutes (Do not boil).

-

Readout:

Troubleshooting & FAQs

Q1: I lyophilized my product to remove HCHO, but the NMR still shows a peak at ~9.8 ppm or broad signals at 4.8 ppm.

-

Diagnosis: Formaldehyde often polymerizes to paraformaldehyde during lyophilization, which deposits on the product as a white solid.

-

Fix: You must scavenge before lyophilization. Use the Bisulfite wash (Module 1) or a resin treatment (Module 2) first. Lyophilization is for solvent removal, not purification of this specific impurity.

Q2: My product decomposes on the rotary evaporator.

-

Diagnosis: The water bath is too hot. N-hydroxymethyl amides are thermally labile.

-

Fix: Set the bath to <30°C and use a high-vacuum pump to lower the boiling point. Alternatively, precipitate the product by adding a non-solvent (e.g., Hexane or Diethyl Ether) to the concentrated reaction mixture at 0°C.

Q3: Can I use ammonia or urea to scavenge the formaldehyde?

-

Answer: No.

-

Ammonia forms Hexamethylenetetramine (Hexamine), which is difficult to separate from amides.

-

Urea forms methylol ureas, which are chemically very similar to your product and will co-crystallize, creating a new impurity profile. Stick to Bisulfite (ionic separation) or Solid Resins (physical separation).

-

Decision Workflow

Use this logic flow to select the correct protocol for your specific synthesis.

Figure 2: Decision tree for selecting the appropriate purification method based on product solubility.

References

-

Walker, J. F. (1964). Formaldehyde (3rd ed.).[5] Reinhold Publishing. (Foundational text on formaldehyde-bisulfite kinetics and equilibria).

-

Costa, N. A., et al. (2013).[6][7] "Scavengers for achieving zero formaldehyde emission of wood-based panels." Wood Science and Technology, 47, 1261–1272.[6] Link

-

Nash, T. (1953).[8] "The colorimetric estimation of formaldehyde by means of the Hantzsch reaction." Biochemical Journal, 55(3), 416–421. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1739821A - Ethylene urea amino derivative formaldehyde scavenger - Google Patents [patents.google.com]

- 4. US2307937A - Removal of formaldehyde from mixtures containing the same - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. drewno-wood.pl [drewno-wood.pl]

- 8. rsc.org [rsc.org]

troubleshooting low reactivity in Tscherniac-Einhorn amidoalkylation

Topic: Troubleshooting Low Reactivity in Amidoalkylation Ticket ID: TE-RXN-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

User Issue: Low conversion or stalled reactivity in Tscherniac-Einhorn (TE) amidoalkylation.

Root Cause Analysis: The TE reaction relies on the in situ generation of a highly reactive

-

Electrophile Failure: The

-acyliminium ion is not forming or is being quenched (often by water). -

Nucleophile Failure: The aromatic substrate is too electron-deficient (deactivated).

-

Thermodynamic Trap: The equilibrium favors the starting material or a stable, non-reactive intermediate.

Diagnostic Decision Tree

Use this flowchart to pinpoint your specific failure mode before proceeding to the protocols.

Figure 1: Diagnostic logic for identifying the root cause of Tscherniac-Einhorn failure modes.

Mechanistic Analysis & Causality

To fix the reaction, you must understand the "Invisible" Intermediate. The reaction proceeds via an

The Pathway[1][2]

-

Activation: The acid protonates the oxygen of the

-hydroxymethyl amide.[1] -

Ionization (Rate Determining Step 1): Water leaves, generating the resonance-stabilized

-acyliminium cation. -

Attack (Rate Determining Step 2): The aromatic ring attacks the cation (Friedel-Crafts type).

-

Re-aromatization: Loss of a proton restores aromaticity.

Figure 2: The critical N-acyliminium ion pathway. Reactivity depends entirely on the lifetime and electrophilicity of the yellow node.

Critical Failure Points[4]

A. The Water Problem (Thermodynamic Sink)

Water is a byproduct of the reaction. However, the reaction is reversible.

-

The Trap: If water concentration is high (wet solvent or generated byproduct), it competes with the aromatic ring to re-attack the cation, regenerating the starting material.

-

The Fix: You must use dehydrating conditions . In classic protocols, concentrated

(95-98%) acts as both catalyst and dehydrating agent [1]. For sensitive substrates, molecular sieves or trifluoroacetic anhydride (TFAA) are required.

B. The Nucleophile Problem (Hammett Deactivation)

The

-

The Trap: If your aromatic ring has Electron Withdrawing Groups (EWGs) like

, -

The Fix: You cannot change the substrate, so you must supercharge the electrophile . Switching from Brønsted acids to "superacids" (Triflic acid) or specific Lewis Acids (

,

Catalyst Selection Matrix

Do not default to Sulfuric Acid. Select your catalyst based on your substrate's electronic profile.

| Substrate Type | Example | Recommended Catalyst | Solvent System | Notes |

| Activated | Phenols, Anisoles, Toluenes | Mild Lewis Acid ( | High risk of bis-alkylation. Control temp (< 0°C). | |

| Neutral | Benzene, Halobenzenes | Conc. | Neat or | The "Classic" Zaugg condition [1]. Robust. |

| Deactivated | Benzoic esters, Phthalimides | Triflic Acid (TfOH) or | Requires heat (60-80°C). Moisture strictly excluded. | |

| Acid Sensitive | Heterocycles (Indoles) | ACN or THF | Modern "Green" variant. Avoids ring opening [3]. |

Validated Protocols

Protocol A: The "Hammer" (For Deactivated Substrates)

Use this when standard H2SO4 fails to push conversion.

Reagents:

-

Substrate (1.0 equiv)

- -Hydroxymethyl phthalimide (or amide) (1.1 equiv)

-

Catalyst: Trifluoromethanesulfonic acid (TfOH) (2.0 - 5.0 equiv)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

Drying: Flame-dry all glassware. Purge with

. -

Dissolution: Dissolve the aromatic substrate and the

-hydroxymethyl reagent in anhydrous DCM/DCE (0.5 M concentration). -

Catalyst Addition: Cool to 0°C. Add TfOH dropwise. Note: Fuming may occur.

-

Reaction: Allow to warm to RT. If no reaction after 2h (check LCMS), heat to reflux (DCE required).

-

Quench: Pour slowly onto crushed ice/NaHCO3.

-

Why this works: TfOH is a superacid that fully protonates the precursor, shifting the equilibrium toward the cation even in the presence of poor nucleophiles.

Protocol B: The "Scalpel" (For Sensitive/Activated Substrates)

Use this to avoid tars and polymerization.

Reagents:

-

Substrate (1.0 equiv)

- -Hydroxymethyl amide (1.0 equiv)

-

Catalyst:

(anhydrous) (0.1 - 0.3 equiv) -

Solvent: Nitromethane (

) or Acetic Acid

Procedure:

-

Setup: Mix substrate and amide in Nitromethane.

-

Catalyst: Add

in one portion. -

Conditions: Stir at RT. Nitromethane stabilizes the polar transition state (charge separation) without nucleophilic interference.

-

Workup: Filter through a silica pad to remove iron salts before aqueous wash.

Frequently Asked Questions (Troubleshooting)

Q: My reaction turns into a black tar immediately. What happened? A: You likely have an Activated Substrate (e.g., electron-rich ring) reacting too fast, leading to polymerization.

-

Fix: Lower the temperature to -20°C. Dilute the reaction (0.1 M). Add the catalyst last and very slowly.

Q: I see the "dimer" (two amide groups attached). How do I stop this? A: This is "Bis-Amidoalkylation." The product of the first reaction is still nucleophilic enough to react again.

-

Fix: Use a large excess of the aromatic substrate (acting as solvent if possible). Ensure the

-hydroxymethyl reagent is the limiting reagent (0.8 equiv).

Q: Can I use paraformaldehyde and the amide directly instead of the

-

Protocol: Mix Amide + Paraformaldehyde + Substrate in AcOH/

. -

Risk:[2] This generates water in situ (from formaldehyde condensation). You must add a dehydrating agent (e.g.,

or excess

Q: The reaction works on small scale (100mg) but fails on gram scale.

A: This is a Heat Transfer issue. The reaction is exothermic. On a larger scale, the internal temperature spikes, causing decomposition of the unstable

-

Fix: Active cooling during catalyst addition is mandatory for scale-up.

References

-

Zaugg, H. E.; Martin, W. B. (1965).[3] "Alpha-Amidoalkylation at Carbon". Organic Reactions, 14, 52–269.

-

Speckamp, W. N.; Moolenaar, M. J. (2000). "New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates". Tetrahedron, 56(24), 3817-3856.

- Petrillo, D. E., et al. (2019). "Scandium(III) Triflate Catalyzed Amidoalkylation". Journal of Organic Chemistry.

-

Zaugg, H. E. (1969).[1] "Tscherniac-Einhorn reaction. I. Equilibria in solutions of N-(hydroxymethyl)phthalimide in strong sulfuric acid". The Journal of Organic Chemistry, 34(1), 11–13.[1]

Sources

minimizing dimerization side products of N-hydroxymethyl amides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, actionable solutions for a common and often frustrating challenge in synthetic chemistry: the formation of dimerization side products during the synthesis of N-hydroxymethyl amides. Our goal is to move beyond simple protocols and equip you with a deep mechanistic understanding to proactively troubleshoot and optimize your experiments.

The Challenge: Unraveling Dimerization

N-hydroxymethyl amides are valuable intermediates in various fields, from drug development to materials science. Their synthesis, typically involving the condensation of an amide with formaldehyde, appears straightforward. However, the desired N-hydroxymethyl amide product is often labile and can readily react with another molecule of the starting amide to form a stable, often insoluble, N,N'-methylenebisamide dimer. This dimerization not only consumes your starting material and reduces the yield of the desired product but also complicates purification.

Understanding the underlying reaction pathways is the first step toward mastering this synthesis.

Reaction Pathway: Monomer Formation vs. Dimer Formation

The reaction begins with a base-catalyzed addition of the amide's N-H bond to the carbonyl carbon of formaldehyde, forming the desired N-hydroxymethyl amide (the monomer).[1][2] However, this reaction is reversible. Under certain conditions, the N-hydroxymethyl amide can then act as an electrophile, reacting with a nucleophilic starting amide to form the undesired dimer.

Caption: Reaction scheme for N-hydroxymethyl amide synthesis and dimerization.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during synthesis.

Q1: My reaction produced a low yield of a soluble product and a large amount of white, insoluble precipitate. What is happening and how can I fix it?

This is the classic sign of significant N,N'-methylenebisamide dimer formation. The dimer often has poor solubility in common reaction solvents and precipitates out, driving the equilibrium away from your desired product. The N-hydroxymethyl amide itself can be unstable, and prolonged reaction times or harsh conditions can favor this irreversible side reaction.[3][4][5][6]

Core Causality: The issue stems from reaction kinetics and equilibrium. The rate of dimerization has outpaced the rate of monomer formation or the monomer is not stable under the chosen conditions.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low yields due to dimerization.

Q2: What are the optimal reaction conditions to proactively minimize dimerization?

Preventing the side reaction is far more efficient than dealing with it during purification. The key is to create an environment that favors the formation and stability of the N-hydroxymethyl amide monomer.

Causality-Driven Recommendations:

| Parameter | Recommended Condition | Condition Favoring Dimerization | Scientific Rationale |

| Temperature | Lower temperature (e.g., 15–25°C)[7] | High temperature (>50°C) | Dimerization is a condensation reaction that is often accelerated at higher temperatures. Lowering the temperature slows this bimolecular reaction more significantly than the initial formaldehyde addition. |

| pH / Catalyst | Mildly basic (pH 9-10)[7]. Use a mild base like potassium carbonate (K₂CO₃)[1][8] or a specific catalyst like a quaternary ammonium hydroxide.[9] | Strongly acidic or strongly basic[8] | The amide N-H must be sufficiently nucleophilic to attack formaldehyde, which is facilitated by a mild base. Strongly acidic conditions can cause decomposition, while strongly basic conditions can promote both decomposition and condensation side reactions.[8] |

| Stoichiometry | Use a molar excess of formaldehyde (e.g., 1.1 to 1.5 equivalents).[7] | Equimolar or excess amide | According to Le Châtelier's principle, using an excess of one reactant (formaldehyde) drives the equilibrium towards the product side, maximizing the formation of the N-hydroxymethyl amide and leaving less unreacted amide available to form the dimer. |

| Reaction Time | Monitor reaction progress (e.g., by TLC) and stop once the starting amide is consumed.[8] | Prolonged reaction time | The longer the N-hydroxymethyl amide product sits in the reaction mixture, the greater the opportunity for it to react with any remaining starting amide to form the dimer. |

Q3: My synthesis is complete, and I have a mixture of the monomer and the dimer. How can I purify my desired N-hydroxymethyl amide?

Purification is possible by exploiting the different physicochemical properties of the monomer and the dimer.

Protocol: Purification by Recrystallization

Principle: This is the most common and effective method.[1][8] The N-hydroxymethyl amide monomer is typically more polar and more soluble in polar solvents (like ethanol/water mixtures) than the larger, more symmetric N,N'-methylenebisamide dimer.

Step-by-Step Methodology:

-

Solvent Selection: Begin with a solvent system in which your desired product has high solubility when hot and low solubility when cold. An ethanol/water or acetone/water mixture is a common starting point.[1][8]

-

Dissolution: Transfer the crude product mixture to an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture until the solid is fully dissolved. If some solid remains, it is likely the insoluble dimer; this can be removed by hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals of your N-hydroxymethyl amide by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

-

Validation: Confirm the purity of the recrystallized product using Thin-Layer Chromatography (TLC) and melting point analysis.[1][8]

Q4: How should I store my purified N-hydroxymethyl amide to ensure its stability?

N-hydroxymethyl amides can be unstable and may degrade or dimerize upon storage, especially if impure.[10]

Storage Recommendations:

-

Temperature: Store the purified, dry solid in a tightly sealed container at low temperatures (refrigerator or freezer).[8]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is particularly sensitive.

-

Moisture and pH: The compound is susceptible to degradation in the presence of moisture and under basic or acidic conditions.[8] Ensure the material is thoroughly dry and stored away from any potential contaminants.

References

-

Analysis of the Reaction between Formaldehyde and Amide . Agricultural and Biological Chemistry. Available from: [Link]

-

Analysis of the Reaction between Formaldehyde and Amide . Oxford Academic. Available from: [Link]

-

Analysis of the reaction between formaldehyde and amide . ResearchGate. Available from: [Link]

-

A kinetical investigation of the reaction between amides and formaldehyde . ResearchGate. Available from: [Link]

-

Analysis of the Reaction between Formaldehyde and Amide . Taylor & Francis Online. Available from: [Link]

-

N-(HYDROXYMETHYL)ACRYLAMIDE . Ataman Kimya. Available from: [Link]

- Method for producing n-methylolacrylamide. Google Patents.

-

The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds . PubMed. Available from: [Link]

- Method for preparing N-hydroxymethyl acrylamide. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5220065A - Method for producing n-methylolacrylamide - Google Patents [patents.google.com]

- 10. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

optimal pH conditions for stability of N-(hydroxymethyl)-2-phenylacetamide

Welcome to the comprehensive technical guide on the stability of N-(hydroxymethyl)-2-phenylacetamide. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will delve into the critical aspects of its pH-dependent stability, offering field-proven insights and practical guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with N-(hydroxymethyl)-2-phenylacetamide?